Indazapyroxamet
Overview
Description
Indazapyroxamet is a novel carboxamide insecticide that was first introduced in 2021. It is characterized by its unique 2-H-indazole structure, which includes a pyridinyl and cyclopropyl group. This compound was initially discovered by DuPont and later developed for commercial use by FMC Corporation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indazapyroxamet primarily involves the formation of the intermediate 2-(pyridin-3-yl)-2H-indazole-4-carboxylic acid. There are several reported synthetic routes:
Route One: Starting from methyl 2-formyl-3-nitrobenzoate and 3-aminopyridine, the intermediate Schiff base is formed, which then undergoes cyclization with sodium azide to yield the desired intermediate.
Route Two: Using 2-bromo-6-fluorobenzaldehyde and 3-aminopyridine, the Schiff base is formed and cyclized with sodium azide.
Industrial Production Methods: The industrial production of this compound focuses on optimizing yield and safety. Route Four is preferred due to its simplicity, high yield, and the avoidance of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: Indazapyroxamet undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and indazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .
Scientific Research Applications
Indazapyroxamet has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying carboxamide insecticides and their synthesis.
Biology: The compound is studied for its effects on various insect pests, particularly those affecting crops.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new insecticides with improved efficacy and safety profiles.
Industry: this compound is used in the agricultural industry for pest control, particularly against whiteflies, thrips, and aphids
Mechanism of Action
The exact mechanism of action of Indazapyroxamet is not fully disclosed, but it is believed to involve a novel mode of action distinct from existing insecticides. It likely targets specific molecular pathways in insects, leading to their death. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Indazapyroxamet is unique due to its 2-H-indazole structure and novel mode of action. Similar compounds include:
Tetflupyrolimet: A novel herbicide with a different mode of action, used for controlling grass weeds.
Flupyradifurone: An insecticide with low toxicity to honeybees, used for pest control in various crops.
Flupyrimin: Another insecticide with a novel mode of action, effective against a wide range of pests.
This compound stands out due to its unique structure and potential for developing new insecticides with improved safety and efficacy profiles.
Properties
IUPAC Name |
N-(1-methylcyclopropyl)-2-pyridin-3-ylindazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-17(7-8-17)19-16(22)13-5-2-6-15-14(13)11-21(20-15)12-4-3-9-18-10-12/h2-6,9-11H,7-8H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLDKUJBVKSZOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NC(=O)C2=CC=CC3=NN(C=C32)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701337380 | |
Record name | Indazapyroxamet | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701337380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1689545-27-4 | |
Record name | Indazapyroxamet | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1689545274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indazapyroxamet | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701337380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDAZAPYROXAMET | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF33AA7S6Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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